1-(2-bromoethoxymethyl)-4-methylbenzene
Description
Properties
IUPAC Name |
1-(2-bromoethoxymethyl)-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-9-2-4-10(5-3-9)8-12-7-6-11/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBKMNKJWKLKIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Halogenated Alkyl/Ether Derivatives
1-(3-Bromoprop-1-ynyl)-4-methylbenzene
- Structure : Propargyl bromide substituent (-C≡C-CH₂Br) at the benzene ring.
- Molecular Weight : 209.08 g/mol .
- Reactivity: The propargyl bromide group enables participation in Sonogashira coupling or nucleophilic substitution reactions. The alkyne moiety offers orthogonal reactivity compared to the ethoxy-bromo group in the target compound.
- Applications : Used in synthesizing alkynylated aromatic intermediates .
2-Bromo-1-(2-bromoethoxy)-4-methylbenzene
- Structure: Dual bromine substituents (one on the benzene ring, another in the ethoxy group).
- Reactivity : Enhanced electrophilicity due to electron-withdrawing bromine on the aromatic ring. The dual bromine sites allow sequential substitution reactions, unlike the single reactive site in 1-(2-bromoethoxy)-4-methylbenzene .
1-[4-(Iodomethyl)cyclohexyl]-4-methylbenzene
- Structure : Iodomethylcyclohexyl group attached to the benzene ring.
- Reactivity : Iodine’s superior leaving group ability (vs. bromine) facilitates nucleophilic substitutions. The cyclohexyl group introduces steric hindrance, reducing reaction rates compared to the linear ethoxy chain in the target compound .
- Applications : Intermediate in liquid crystal synthesis .
Sulfonyl and Azide Derivatives
1-(3-Chloroprop-1-enylsulfonyl)-4-methylbenzene (CPSMB)
- Structure : Sulfonyl (-SO₂-) group with a chloropropenyl chain.
- Reactivity : The sulfonyl group is strongly electron-withdrawing, directing electrophilic substitutions meta. The chlorine substituent acts as a leaving group, similar to bromine in the target compound but with lower reactivity .
- Applications : Studied for NF-κB inhibition in biochemical assays .
1-(Azidomethyl)-4-methylbenzene
Aldehyde and Bulky Substituents
4-(Bromomethyl)benzaldehyde
- Structure : Bromomethyl (-CH₂Br) and aldehyde (-CHO) groups.
- Reactivity : The aldehyde enables condensation reactions (e.g., Wittig), while the bromomethyl group undergoes nucleophilic substitution. More reactive than the target compound due to the aldehyde’s electrophilicity .
1-Cyclohexyl-4-methylbenzene
Comparative Data Table
Key Findings
- Reactivity Trends : Bromine’s leaving group ability is moderate compared to iodine (superior) and chlorine (inferior). Sulfonyl and azide groups enable distinct reaction pathways unrelated to halogen chemistry.
- Steric Effects : Bulky substituents (e.g., cyclohexyl) reduce reaction rates, whereas linear chains (e.g., ethoxy) enhance accessibility.
- Applications : The target compound’s ethoxy-bromo group makes it versatile in alkylation, while analogues like the azide derivative specialize in bioconjugation.
Preparation Methods
Reaction Mechanism and Conditions
The alkoxide ion generated from 2-bromoethanol (via deprotonation by K₂CO₃ or NaH) attacks the electrophilic carbon in 4-methylbenzyl bromide, displacing bromide and forming the ether bond. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base | K₂CO₃ | 65–72% |
| Solvent | Tetrahydrofuran | Minimizes hydrolysis |
| Temperature | 60–80°C | Accelerates SN2 |
| Reaction Time | 12–18 hours | Completes substitution |
Side Reactions : Competing elimination pathways (e.g., formation of 4-methylstyrene) are suppressed by polar aprotic solvents.
Direct Alkylation Using 1,2-Dibromoethane
This one-pot method utilizes 1,2-dibromoethane as both the alkylating agent and bromine source, reacting with 4-methylbenzyl alcohol under basic conditions.
Procedure and Optimization
4-Methylbenzyl alcohol is deprotonated by NaOH, forming an alkoxide that attacks one terminus of 1,2-dibromoethane. The remaining bromine atom is retained in the product.
| Condition | Effect on Reaction Efficiency |
|---|---|
| Solvent (THF) | Enhances alkoxide solubility |
| Molar Ratio (1:1.2) | Prevents di-alkylation |
| Temperature (50°C) | Balances kinetics and stability |
Yield : 58–67%, with purity >90% after silica gel chromatography.
Stepwise Bromination of a Hydroxyethyl Intermediate
A two-step approach first synthesizes 1-(2-hydroxyethoxymethyl)-4-methylbenzene, followed by bromination of the terminal hydroxyl group.
Hydroxyethyl Intermediate Synthesis
4-Methylbenzyl alcohol reacts with ethylene oxide in the presence of BF₃·Et₂O, yielding the hydroxyethyl derivative (85–90% yield).
Bromination Using Phosphorus Tribromide
The hydroxyl group is converted to bromide via PBr₃ in dichloromethane:
$$
\text{ROH} + \text{PBr}3 \rightarrow \text{RBr} + \text{H}3\text{PO}_3
$$
Optimized Conditions :
- Stoichiometry: 1:1.1 (alcohol:PBr₃)
- Temperature: 0–5°C (prevents HBr evolution)
- Yield: 78–82%
Comparative Analysis of Methodologies
Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Williamson Synthesis | 65–72 | 88–92 | Moderate |
| 1,2-Dibromoethane | 58–67 | 90–95 | High |
| Stepwise Bromination | 78–82 | 95–98 | Low |
Emerging Catalytic Approaches
Recent advances in palladium-catalyzed coupling (e.g., Buchwald–Hartwig amination) suggest potential for constructing the ethoxymethyl moiety via C–O bond formation. However, these methods remain exploratory, with yields <50% under current protocols.
Q & A
Q. What are the standard synthetic routes for 1-(2-bromoethoxymethyl)-4-methylbenzene, and what reaction conditions are critical for high purity?
- Methodological Answer : The compound can be synthesized via bromination of a precursor such as 4-methylbenzyl alcohol derivatives, followed by ethoxymethylation. A common approach involves using N-bromosuccinimide (NBS) as the brominating agent in solvents like carbon tetrachloride (CCl₄) or acetonitrile under controlled temperatures (40–60°C). Ethoxymethylation typically employs ethylene oxide derivatives with catalytic acid or base. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates but may require rigorous drying.
- Temperature control : Exothermic bromination steps necessitate cooling to avoid side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from unreacted brominating agents .
For green chemistry adaptations, cyclopentyl methyl ether (CPME) has shown efficacy as a sustainable solvent in analogous reactions .
Q. How should researchers handle safety concerns when working with 1-(2-bromoethoxymethyl)-4-methylbenzene?
- Methodological Answer : Due to its brominated structure, the compound poses risks of skin/eye irritation and potential toxicity. Protocols include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- First aid : Immediate flushing of eyes with water (15+ minutes) and washing skin with soap/water; contaminated clothing must be removed .
- Ventilation : Use fume hoods to mitigate inhalation risks. Toxicity data gaps necessitate treating the compound as hazardous until further studies confirm safety profiles .
Q. What spectroscopic techniques are recommended for characterizing 1-(2-bromoethoxymethyl)-4-methylbenzene?
- Methodological Answer : A combination of ¹H/¹³C NMR and FT-IR is essential:
- NMR : Look for signals corresponding to the ethoxymethyl group (δ ~3.5–4.5 ppm for CH₂Br and CH₂O) and aromatic protons (δ ~6.8–7.2 ppm). Compare with spectral databases (e.g., PubChem) for validation .
- FT-IR : Peaks at ~560 cm⁻¹ (C-Br stretch) and ~1100 cm⁻¹ (C-O-C ether stretch) confirm functional groups.
- Mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with bromine .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when using 1-(2-bromoethoxymethyl)-4-methylbenzene in cross-coupling reactions?
- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields often arise from:
- Catalyst selection : Pd(PPh₃)₄ vs. PdCl₂(dppf). Screen catalysts to identify optimal activity for specific substrates.
- Solvent/base systems : Use toluene/ethanol (3:1) with K₂CO₃ for aryl boronic acids; DMF with CsF enhances reactivity for sterically hindered partners.
- Oxygen sensitivity : Degassed solvents and inert atmospheres (N₂/Ar) mitigate catalyst deactivation.
Experimental replicates and kinetic studies (e.g., monitoring via GC-MS) help identify rate-limiting steps .
Q. What strategies improve the regioselectivity of nucleophilic substitutions involving 1-(2-bromoethoxymethyl)-4-methylbenzene?
- Methodological Answer : To direct nucleophilic attack to the brominated ethoxymethyl group:
- Steric effects : Bulky nucleophiles (e.g., tert-butoxide) favor substitution at less hindered sites.
- Leaving group activation : Silver nitrate (AgNO₃) or tetrabutylammonium iodide (TBAI) can polarize the C-Br bond, enhancing reactivity.
- Solvent polarity : High-polarity solvents (e.g., DMSO) stabilize transition states for SN2 mechanisms.
Computational modeling (DFT) predicts transition-state geometries to guide optimization .
Q. How can AI-driven synthesis planning tools enhance the design of derivatives from 1-(2-bromoethoxymethyl)-4-methylbenzene?
- Methodological Answer : Tools like PISTACHIO and Reaxys databases enable:
- Retrosynthetic analysis : Identify feasible precursors (e.g., 4-methylbenzaldehyde derivatives) and reaction pathways.
- Condition optimization : Predict solvent/catalyst pairs for one-step syntheses using heuristic scoring (e.g., template relevance models).
- Green chemistry : Screen biodegradable solvents (e.g., 2-MeTHF) to replace toluene in cyclization reactions .
Data Contradiction Analysis
Q. How should researchers address conflicting toxicity data for brominated aromatic compounds like 1-(2-bromoethoxymethyl)-4-methylbenzene?
- Methodological Answer : Discrepancies often stem from:
- Assay variability : Standardize in vitro tests (e.g., Ames test for mutagenicity) across multiple cell lines.
- Metabolic profiling : Use hepatic microsome assays to identify metabolites responsible for toxicity.
- Comparative studies : Benchmark against structurally similar compounds (e.g., 1-(2-bromoethyl)-4-fluorobenzene) with established toxicological profiles .
Tables
| Key Reaction Parameters for Synthesis |
|---|
| Brominating Agent |
| Solvent |
| Temperature |
| Catalyst |
| Purification |
| Spectroscopic Benchmarks |
|---|
| ¹H NMR (CDCl₃) |
| ¹³C NMR |
| FT-IR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
